

# Assessing ONC213 Target Engagement in Cell Lines: Application Notes and Protocols

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## Compound of Interest

Compound Name: ONC213

Cat. No.: B13145634

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## Introduction

**ONC213** is an experimental anti-cancer agent that has demonstrated potent activity in various cancer models, particularly in acute myeloid leukemia (AML).[1] Its mechanism of action involves the direct inhibition of  $\alpha$ -ketoglutarate dehydrogenase ( $\alpha$ -KGDH), a key enzyme in the mitochondrial tricarboxylic acid (TCA) cycle.[1][2] This inhibition leads to a cascade of downstream effects, including the suppression of oxidative phosphorylation (OXPHOS), induction of mitochondrial stress, and ultimately, apoptosis of cancer cells.[1][3] Verifying the engagement of **ONC213** with its target,  $\alpha$ -KGDH, within a cellular context is crucial for understanding its therapeutic potential and for the development of effective treatment strategies.

These application notes provide detailed protocols for assessing the target engagement of **ONC213** in cell lines using established methodologies. The included experimental procedures are designed to offer a comprehensive approach, from determining the cytotoxic effects of **ONC213** to directly and indirectly measuring its interaction with  $\alpha$ -KGDH.

## Data Presentation

### Table 1: In Vitro Cytotoxicity of ONC213 in AML Cell Lines

Cell Line	IC50 (nM) after 72h Treatment
MV4-11	91.7
MOLM-13	150.2
OCI-AML3	203.5
THP-1	310.8
U937	450.1
Kasumi-1	525.6
KG-1	580.3
HL-60	626.0
Data represents the mean from three independent experiments. <a href="#">[1]</a>	

**Table 2: Effect of ONC213 on Mitochondrial Respiration in AML Cell Lines**

Cell Line	Treatment	Basal OCR (% of Control)	Maximal OCR (% of Control)	Spare Respiratory Capacity (% of Control)
MV4-11	250 nM ONC213 (8h)	~95%	~60%	~50%
THP-1	500 nM ONC213 (8h)	~90%	~55%	~45%

OCR: Oxygen Consumption Rate. Data is approximated from published graphical representations.

[\[4\]](#)

## Experimental Protocols

### Protocol 1: Assessment of ONC213 Cytotoxicity using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC<sub>50</sub>) of **ONC213** in cancer cell lines.

Materials:

- Cancer cell lines (e.g., MV4-11, MOLM-13)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **ONC213** stock solution (in DMSO)
- 96-well plates

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- Plate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of **ONC213** in complete culture medium.
- Remove the existing medium from the cells and add 100  $\mu$ L of the **ONC213** dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Add 20  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Add 100  $\mu$ L of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value using a non-linear regression analysis.<sup>[1]</sup>

## Protocol 2: Direct Target Engagement Assessment using Cellular Thermal Shift Assay (CETSA)

This protocol is designed to provide direct evidence of **ONC213** binding to  $\alpha$ -KGDH in intact cells by measuring the thermal stabilization of the target protein.

#### Materials:

- Cancer cell lines expressing  $\alpha$ -KGDH

- Complete cell culture medium
- **ONC213** stock solution (in DMSO)
- PBS with protease inhibitors
- PCR tubes or 96-well PCR plates
- Thermal cycler
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Centrifuge
- Reagents and equipment for Western blotting
- Anti- $\alpha$ -KGDH antibody

Procedure:

- Culture cells to 70-80% confluency.
- Treat cells with the desired concentration of **ONC213** or vehicle (DMSO) for 2-4 hours.
- Harvest the cells, wash with ice-cold PBS containing protease inhibitors, and resuspend in PBS.
- Aliquot the cell suspension into PCR tubes.
- Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step to 4°C.
- Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Collect the supernatant (soluble protein fraction).

- Analyze the amount of soluble  $\alpha$ -KGDH in each sample by Western blotting.
- A shift in the melting curve of  $\alpha$ -KGDH to a higher temperature in the **ONC213**-treated samples compared to the vehicle control indicates target engagement.[\[5\]](#)[\[6\]](#)

## Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Target Binding

This protocol can be used to pull down  $\alpha$ -KGDH and identify if **ONC213** is bound to it, providing further evidence of direct interaction.

Materials:

- Cancer cell lines
- **ONC213** or a tagged version of **ONC213**
- Lysis buffer for mitochondrial proteins (containing a mild detergent like digitonin)
- Anti- $\alpha$ -KGDH antibody[\[1\]](#)
- Protein A/G magnetic beads
- Wash buffer
- Elution buffer
- Reagents and equipment for Western blotting or mass spectrometry

Procedure:

- Treat cells with **ONC213** or a tagged analogue.
- Isolate mitochondria from the treated cells.[\[7\]](#)
- Lyse the mitochondria with a suitable lysis buffer to solubilize mitochondrial proteins.[\[4\]](#)[\[8\]](#)
- Pre-clear the lysate with protein A/G beads.

- Incubate the pre-cleared lysate with an anti- $\alpha$ -KGDH antibody overnight at 4°C.
- Add protein A/G magnetic beads to capture the antibody-protein complex.
- Wash the beads several times with wash buffer to remove non-specific binding.
- Elute the bound proteins from the beads.
- Analyze the eluate by Western blotting for the presence of **ONC213** (if a tagged version is used) or by mass spectrometry to identify **ONC213**.

## Protocol 4: Indirect Target Engagement via Mitochondrial Respiration Assay

This protocol measures the functional consequence of **ONC213** binding to  $\alpha$ -KGDH by assessing its impact on cellular oxygen consumption.

Materials:

- Cancer cell lines
- Seahorse XF Cell Culture Microplates
- Seahorse XF Calibrant
- Complete cell culture medium
- **ONC213**
- Seahorse XF Analyzer
- Oligomycin, FCCP, Rotenone/Antimycin A

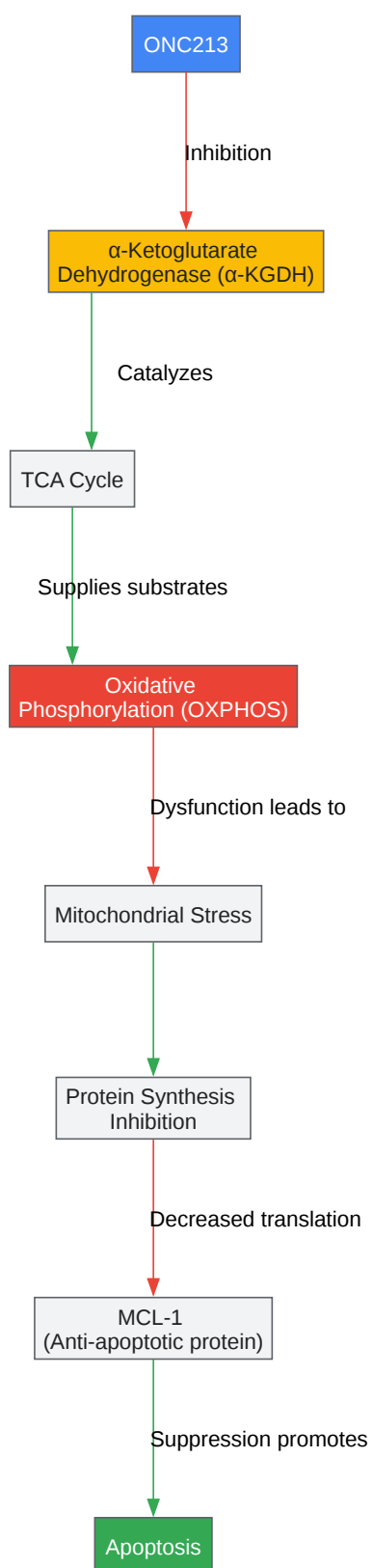
Procedure:

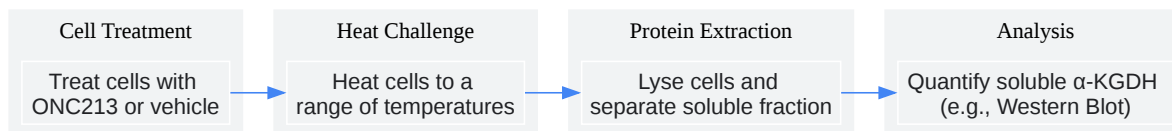
- Seed cells in a Seahorse XF Cell Culture Microplate at an optimized density.
- Allow cells to attach and form a monolayer.

- Treat the cells with various concentrations of **ONC213** for a specified time (e.g., 8 hours).
- Prior to the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.
- Perform a mitochondrial stress test using a Seahorse XF Analyzer by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
- Measure the oxygen consumption rate (OCR) in real-time.
- A decrease in basal and maximal respiration in **ONC213**-treated cells compared to controls indicates inhibition of mitochondrial function, an indirect measure of target engagement.<sup>[9]</sup>  
<sup>[10]</sup>

## Visualizations







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